molecular formula C11H16N2 B12004096 N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- CAS No. 20173-36-8

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)-

Cat. No.: B12004096
CAS No.: 20173-36-8
M. Wt: 176.26 g/mol
InChI Key: ZZHZSKGOOLOJFA-ZZXKWVIFSA-N
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Description

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- is a chemical compound with the molecular formula C11H16N2 It is known for its unique structure, which includes a pyridine ring and a butenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- typically involves the reaction of 3-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the butenylamine group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine and butenylamine derivatives.

Scientific Research Applications

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(3-pyridinyl)-3-buten-1-amine: A closely related compound with similar structural features and reactivity.

    3-Buten-1-amine, N,3-dimethyl-4-(3-pyridinyl)-, (Z)-: Another isomer with different stereochemistry but similar chemical properties.

Uniqueness

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- is unique due to its specific combination of a pyridine ring and a butenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

CAS No.

20173-36-8

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(E)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine

InChI

InChI=1S/C11H16N2/c1-13(2)9-4-3-6-11-7-5-8-12-10-11/h3,5-8,10H,4,9H2,1-2H3/b6-3+

InChI Key

ZZHZSKGOOLOJFA-ZZXKWVIFSA-N

Isomeric SMILES

CN(C)CC/C=C/C1=CN=CC=C1

Canonical SMILES

CN(C)CCC=CC1=CN=CC=C1

Origin of Product

United States

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